molecular formula C13H12ClNO B112987 3-(Benzyloxy)-4-chloroaniline CAS No. 76464-57-8

3-(Benzyloxy)-4-chloroaniline

Cat. No. B112987
CAS RN: 76464-57-8
M. Wt: 233.69 g/mol
InChI Key: DHCZZVVRBZUONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Benzyloxy)-4-chloroaniline” is a chemical compound that is used as a building block in the construction of potential anti-cancer, anti-diabetes, and anti-viral agents .


Synthesis Analysis

The synthesis of “3-(Benzyloxy)-4-chloroaniline” involves the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride (SnCl2) to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues . This process is suitable for kilogram-scale synthesis of the compound .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction is a widely applied method for forming carbon-carbon bonds in organic chemistry. Compounds like 3-(Benzyloxy)-4-chloroaniline can be used in this process due to their stability and functional group tolerance, which is essential for creating complex organic molecules .

Bioactive Compound Synthesis

Xanthone glucosides, which have unique structures and significant bioactivities, can be synthesized using derivatives of 3-(Benzyloxy)-4-chloroaniline . These compounds have garnered interest for their potential health benefits and therapeutic applications.

Safety and Hazards

The safety data sheet for a similar compound, “3-Benzyloxy-1-propanol”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use it only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-chloro-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCZZVVRBZUONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-chloroaniline

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